N-(4,6-dimethylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide
Description
The compound N-(4,6-dimethylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide features a multifunctional heterocyclic architecture. Its core structure comprises:
- A benzo[d]thiazole ring substituted with methyl groups at positions 4 and 4.
- A thiophene-2-carboxamide backbone with a nitro group at position 4.
- A pyridin-3-ylmethyl group as a secondary substituent.
Properties
IUPAC Name |
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O3S2/c1-12-8-13(2)18-16(9-12)29-20(22-18)23(11-14-4-3-7-21-10-14)19(25)15-5-6-17(28-15)24(26)27/h3-10H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZQQEJAPUHSKSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC=C(S4)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-dimethylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the benzothiazole ring. One common method involves the condensation of a suitable aryl benzaldehyde with 6-nitrobenzo[d]thiazol-2-amine in ethanol, using a catalytic quantity of glacial acetic acid . The resulting intermediate is then subjected to further reactions to introduce the pyridin-3-ylmethyl and thiophene-2-carboxamide groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4,6-dimethylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, particularly at the C-2 position.
Condensation: The benzothiazole ring can participate in condensation reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and electrophiles such as halogens for substitution reactions. Typical conditions involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions on the thiophene ring can introduce various functional groups.
Scientific Research Applications
N-(4,6-dimethylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(4,6-dimethylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The benzothiazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that can further interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Thiazolecarboxamide Derivatives (Patent-Based Analogs)
Several structurally related thiazolecarboxamides are listed in patent literature (), including:
2-[(6-Methoxy-3-pyridinyl)amino]-N-(2,4,6-trimethylphenyl)-5-thiazolecarboxamide
2-[(4-Ethyl-2-pyridinyl)amino]-N-(2,4,6-trimethylphenyl)-5-thiazolecarboxamide
2-[(6-Chloro-3-pyridinyl)amino]-N-(2,4,6-trimethylphenyl)-5-thiazolecarboxamide
Key Comparisons :
The target compound’s thiophene core and nitro group differentiate it from patent analogs, which prioritize pyridine modifications. The nitro group may enhance electrophilic interactions, while the dimethylbenzothiazole moiety introduces steric bulk absent in simpler thiazole derivatives .
Thiazolylmethyl Carbamates and Ureas (Pharmacopeial Analogs)
Compounds such as Thiazol-5-ylmethyl carbamates and ureido derivatives () share heterocyclic motifs:
- Example 1 : Thiazol-5-ylmethyl (2S,3S,5R)-3-hydroxy-5-[(S)-2-{3-[[2-(2-hydroperoxypropan-2-yl)thiazol-4-yl]methyl]-3-methylureido}-3-methylbutanamido]-1,6-diphenylhexan-2-ylcarbamate ().
- Example 2 : Thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-{3-[(2-ethylthiazol-4-yl)methyl]-3-methylureido}-3-methylbutanamido]-3-hydroxy-1,6-diphenylhexan-2-ylcarbamate ().
Key Comparisons :
The target compound’s simpler carboxamide linkage contrasts with the peptidic backbones of Pharmacopeial analogs, which likely target proteases or protein-protein interactions. Its dimethylbenzothiazole group may improve metabolic stability compared to hydroperoxide-containing analogs .
Heterocyclic Systems with Triazolopyridazine and Imidazole Moieties ()
Compounds like 3-((Pyridin-3-ylmethyl)thio)-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine () exhibit distinct fused-ring systems:
Key Comparisons :
The target’s nitro-thiophene system may confer stronger dipole interactions compared to triazolopyridazine derivatives, which rely on aromatic stacking. However, the absence of ester or thioether groups in the target could reduce hydrolytic susceptibility .
Biological Activity
N-(4,6-dimethylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A benzothiazole ring,
- A nitro group,
- A pyridine moiety,
- A thiophene carboxamide backbone.
This structural diversity suggests potential interactions with various biological targets, which may lead to significant pharmacological effects.
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in bacterial DNA replication, such as DNA gyrase and topoisomerase IV. These enzymes are critical for bacterial survival, making them attractive targets for antibacterial agents .
- Antimicrobial Activity : Preliminary studies indicate that benzothiazole derivatives can exhibit antimicrobial properties against various Gram-positive and Gram-negative bacteria. The presence of the nitro group is often associated with increased antibacterial activity .
- Interaction with Cellular Pathways : The compound may interact with specific cellular pathways related to apoptosis or cell division, potentially leading to anticancer effects .
Biological Activity Data
The following table summarizes the biological activity of this compound compared to related compounds:
| Compound Name | Structural Features | Biological Activity | MIC (μg/mL) | Inhibition (%) |
|---|---|---|---|---|
| This compound | Benzothiazole, Nitro group, Pyridine | Antibacterial, Anticancer | TBD | TBD |
| Benzothiazole Derivative A | Thiazole ring | Moderate Antimicrobial | 250 | 98 |
| Benzothiazole Derivative B | Nitro group | Strong Anticancer | 100 | 99 |
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial activity of various benzothiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited low MIC values, suggesting strong antibacterial properties. This supports the hypothesis that the target compound may also possess similar efficacy .
- Anticancer Potential : Research focusing on thiazole-based compounds has shown promising results in inhibiting cancer cell proliferation in vitro. For instance, compounds with similar structural features were found to induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle regulators .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
